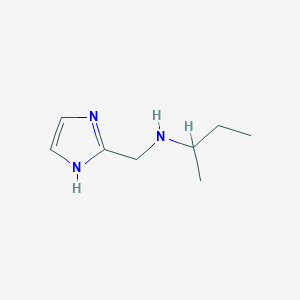

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10) |

InChI Key |

COVUXBAGPYPNIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC1=NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis and Key Disconnections for (butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking the target molecule down into simpler, commercially available precursors. For this compound, there are two primary C-N bond disconnections that suggest the most viable synthetic pathways.

Disconnection A (Reductive Amination Pathway): The most logical disconnection is at the C-N bond between the sec-butyl group and the methylene (B1212753) bridge. This approach simplifies the molecule into two key synthons: imidazole-2-carbaldehyde and sec-butylamine (B1681703). This pathway points toward a reductive amination strategy, a robust and widely used method for amine synthesis. numberanalytics.comox.ac.ukyoutube.com

Disconnection B (Alkylation Pathway): An alternative disconnection can be made at the same C-N bond, but considering an alkylation reaction. This leads to two possible scenarios:

Nucleophilic substitution by sec-butylamine on an electrophilic 2-(halomethyl)-1H-imidazole (e.g., 2-(chloromethyl)-1H-imidazole).

Nucleophilic substitution by 2-(aminomethyl)-1H-imidazole on a sec-butyl halide (e.g., 2-bromobutane).

These disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Figure 1: Key Retrosynthetic Disconnections

Figure 1: Key Retrosynthetic Disconnections

Alkylation Approaches in the Synthesis of Imidazole-Derived Amines

The synthesis of this compound via N-alkylation involves the formation of the secondary amine by reacting an amine with an alkyl halide. This can be approached in two ways, each presenting specific challenges, primarily concerning selectivity.

One approach involves the reaction of sec-butylamine with 2-(chloromethyl)-1H-imidazole. A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form an unwanted tertiary amine. Controlling the stoichiometry of the reactants is crucial to minimize this side reaction. Another critical consideration is the regioselectivity of alkylation on the imidazole (B134444) ring itself, which contains two nucleophilic nitrogen atoms. otago.ac.nzreddit.com Attempted alkylation can often lead to mixtures of regioisomers, complicating purification. reddit.comreddit.com

Alternatively, 2-(aminomethyl)-1H-imidazole can be reacted with a sec-butyl halide, such as 2-bromobutane. researchgate.net This route shares similar challenges of over-alkylation and potential N-alkylation of the imidazole ring. The choice of solvent and base is critical in directing the reaction toward the desired product and minimizing side reactions. Non-polar solvents can help mitigate the alkylation of the more polar imidazole ring nitrogens.

| Parameter | Alkylation of sec-butylamine with 2-(chloromethyl)-1H-imidazole | Alkylation of 2-(aminomethyl)-1H-imidazole with 2-bromobutane |

| Primary Reactants | sec-Butylamine, 2-(chloromethyl)-1H-imidazole | 2-(aminomethyl)-1H-imidazole, 2-bromobutane |

| Key Challenge | Over-alkylation to tertiary amine; N1/N3 ring alkylation | Over-alkylation to tertiary amine; N1/N3 ring alkylation |

| Control Strategy | Careful control of stoichiometry (slight excess of amine); use of a suitable base and solvent | Use of excess primary amine to reduce dialkylation; non-polar solvents |

| Potential Byproducts | Tertiary amine, N-alkylated imidazole isomers | Tertiary amine, N-alkylated imidazole isomers |

Reductive Amination Strategies for this compound

Reductive amination is a highly efficient and widely utilized method for synthesizing secondary amines. numberanalytics.com This strategy involves a two-step, one-pot process where imidazole-2-carbaldehyde is first condensed with sec-butylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the final product, this compound.

The success of this method relies on the choice of reducing agent, which must selectively reduce the C=N double bond of the imine without reducing the initial aldehyde.

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so the imine formation must be allowed to go to completion before its addition.

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective agent that is particularly effective at reducing imines at slightly acidic pH (pH 6-7), conditions under which imine formation is favored and aldehyde reduction is slow.

Sodium Triacetoxyborohydride (STAB): A very mild and selective reagent that is effective for reductive aminations under neutral or slightly acidic conditions. It is often the reagent of choice due to its high chemoselectivity and operational simplicity. chemrxiv.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) is a clean and atom-economical method. However, it requires specialized equipment (hydrogenator) and careful handling of flammable H₂ gas.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride | Methanol, Ethanol; 0 °C to RT | Low cost, readily available | Low chemoselectivity (can reduce aldehyde) |

| Sodium Cyanoborohydride | Methanol, pH 6-7 (AcOH) | High selectivity for imines | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride | Dichloromethane (B109758), THF | High selectivity, mild conditions, no toxic byproducts | Higher cost, moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol; H₂ pressure | High atom economy, clean reaction | Requires pressure equipment, potential catalyst poisoning |

Chemo- and Regioselectivity Considerations in this compound Synthesis

Achieving high selectivity is paramount in the synthesis of this target molecule to ensure product purity and maximize yield.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of reductive amination, the primary chemoselectivity challenge is the reduction of the imine intermediate in the presence of the unreacted starting aldehyde. As noted previously, reagents like STAB or NaBH₃CN are specifically used to achieve this, as they reduce iminium ions much faster than carbonyls under mildly acidic conditions. In alkylation routes, the main chemoselectivity issue is preventing the secondary amine product from reacting further to form a tertiary amine (over-alkylation). This is typically managed by using an excess of the starting amine.

Regioselectivity concerns the specific position at which a reaction occurs when multiple reactive sites are present. For imidazole-containing compounds, the principal regioselectivity challenge is N-alkylation of the imidazole ring versus the desired alkylation on the side-chain amine. otago.ac.nzrsc.orgrsc.org The imidazole ring possesses two nitrogen atoms (N1 and N3), and deprotonation creates an anion where the negative charge is shared, making both nitrogens potential sites for alkylation. reddit.com To favor side-chain alkylation over ring alkylation, one can employ protecting groups on the imidazole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct reactivity and be removed later. nih.gov Alternatively, reaction conditions, such as the choice of a non-polar solvent, can be optimized to disfavor the alkylation of the more polar imidazole ring.

Development of Stereoselective Syntheses for this compound

The sec-butyl group in the target molecule contains a stereocenter. Consequently, using racemic starting materials like sec-butylamine will result in a racemic mixture of the (R)- and (S)-enantiomers of the final product. The development of a stereoselective synthesis is essential for applications where a single enantiomer is required.

The most direct path to an enantiomerically pure product is to employ a chiral starting material. Using either (R)-sec-butylamine or (S)-sec-butylamine in the reductive amination with imidazole-2-carbaldehyde will directly yield the corresponding (R)- or (S)-enantiomer of the final amine, as the reaction does not affect the existing stereocenter.

A more advanced approach involves asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer. While the chiral center in the target molecule originates from the sec-butylamine precursor, related asymmetric methods are crucial for synthesizing chiral amines in general. acs.orgnih.govyale.edu One prominent method is the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), pioneered by Ellman. nih.govresearchgate.net This involves condensing a ketone or aldehyde with the chiral auxiliary to form a chiral N-sulfinylimine, which then directs the stereoselective addition of a nucleophile. Another powerful technique is asymmetric hydrogenation, which uses a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) to reduce a prochiral imine enantioselectively. acs.org

| Strategy | Description | Key Requirement | Outcome |

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material. | Availability of enantiopure (R)- or (S)-sec-butylamine. | Direct synthesis of the corresponding (R)- or (S)-product. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in the reduction of the imine intermediate. | A suitable chiral catalyst (e.g., Ir-based complex) and optimized reaction conditions. | Enantioenriched product from achiral precursors. acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Stoichiometric use of an effective chiral auxiliary (e.g., tert-butanesulfinamide). nih.gov | Enantioenriched product after removal of the auxiliary. |

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.netresearchgate.net

Atom Economy: Reductive amination, particularly when performed via catalytic hydrogenation, exhibits a higher atom economy compared to alkylation methods, which generate salt byproducts.

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation (H₂/Pd-C) is preferable to stoichiometric hydride reagents (e.g., NaBH₄, STAB) as it minimizes waste. rsc.orgresearchgate.net Biocatalysis, using enzymes such as reductive aminases, represents an even greener alternative, operating under mild aqueous conditions. manchester.ac.ukresearchgate.net

Use of Safer Solvents: Efforts can be made to replace hazardous solvents like dichloromethane with greener alternatives such as ethanol, 2-propanol, or even water. researchgate.net Solvent-free reaction conditions are also an attractive option for certain imidazole syntheses. asianpubs.org

Energy Efficiency: Exploring methods that operate at ambient temperature and pressure, such as many modern catalytic reactions, reduces energy consumption. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input. derpharmachemica.com

Waste Prevention: Optimizing reactions to achieve high yields and selectivities is a core principle of green chemistry, as it directly reduces the formation of waste and simplifies purification.

Process Intensification and Scale-Up Methodologies for this compound

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and consistency. numberanalytics.comenamine.netdrugdiscoverytrends.com Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmasalmanac.comcetjournal.it

Flow Chemistry: Continuous flow reactors offer substantial advantages over traditional batch reactors for many of the key transformations in this synthesis. For the reductive amination step, a flow process allows for precise control over reaction time, temperature, and stoichiometry. The superior heat exchange capabilities of flow reactors are particularly beneficial for managing the exothermic nature of the reduction step, enhancing safety and preventing side reactions. pharmasalmanac.com This improved control often leads to higher yields and purity.

Scale-Up Considerations: When scaling up, issues that are negligible at the lab scale become critical. These include:

Mixing: Ensuring efficient mixing in large batch reactors is difficult and can lead to localized "hot spots" or concentration gradients, affecting yield and impurity profiles.

Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from exothermic reactions challenging and potentially hazardous.

Downstream Processing: The isolation and purification of the final product must be robust and scalable. This includes extraction, crystallization, and drying processes that are efficient on a multi-kilogram scale.

Asymmetric Synthesis: Maintaining high enantiomeric excess during scale-up of a stereoselective synthesis can be difficult, as minor changes in conditions can impact the stereochemical outcome. drugdiscoverytrends.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Scale-Up Method | Increasing reactor volume ("scale-up") | Increasing operational time or using parallel reactors ("numbering-up") |

| Heat Transfer | Poor; limited by surface-area-to-volume ratio | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor hold-up volume |

| Process Control | Less precise; potential for concentration/temperature gradients | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

To facilitate the discussion, the atoms in the molecule are systematically numbered as shown below:

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on data from analogous structures like sec-butylamine (B1681703) and 2-substituted imidazoles, the following chemical shifts can be predicted. chemicalbook.comspectrabase.comspectrabase.comhmdb.canih.govscielo.br

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1' | CH₃ | ~0.9 | Triplet (t) | ~10-12 |

| 2' | CH₂ | ~1.4-1.6 | Multiplet (m) | ~28-32 |

| 3' | CH | ~2.6-2.8 | Multiplet (m) | ~55-60 |

| 4' | CH₃ | ~1.1-1.2 | Doublet (d) | ~18-22 |

| NH | NH | ~1.5-2.5 (broad) | Singlet (br s) | - |

| 5 | CH₂ | ~3.8-4.0 | Singlet (s) or Doublet (d) if coupled to NH | ~45-50 |

| 2 | C | - | - | ~145-150 |

| 4/5 | CH | ~6.9-7.1 | Doublet (d) or Singlet (s) | ~120-128 |

| 4/5 | CH | ~6.9-7.1 | Doublet (d) or Singlet (s) | ~120-128 |

| Im-NH | NH | ~10-12 (broad) | Singlet (br s) | - |

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For the target molecule, COSY would show correlations within the sec-butyl group: between the H-3' proton and the protons of the adjacent methylene (B1212753) (H-2') and methyl (H-4') groups, as well as between the H-2' methylene protons and the H-1' methyl protons. A cross-peak between the amine NH and the H-3' proton might also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.eduwikipedia.orglibretexts.orgyoutube.com This is the primary method for assigning carbon signals. For instance, the proton signal at ~2.6-2.8 ppm (H-3') would show a cross-peak to the carbon signal at ~55-60 ppm (C-3'), confirming the assignment of the chiral center of the sec-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). acs.orgnih.govnih.govresearchgate.net This experiment is crucial for connecting the different fragments of the molecule. Key correlations would include:

From the methylene protons (H-5) to the imidazole (B134444) carbons C-2 and C-4.

From the H-3' proton of the sec-butyl group to the bridging methylene carbon (C-5).

From the imidazole protons (H-4/H-5) to the other carbons within the ring (C-2, C-5/C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netarxiv.orgmdpi.combeilstein-journals.org This is the principal technique for conformational analysis.

The molecule possesses significant flexibility due to rotation around the C3'-N and N-C5 single bonds. NOESY data can provide insights into the preferred spatial arrangement (conformation) of the molecule in solution. researchgate.netmdpi.comnih.gov

For example, observing a NOESY cross-peak between the H-3' proton of the sec-butyl group and the H-4 proton of the imidazole ring would indicate a folded conformation where these two parts of the molecule are in close proximity. Conversely, the absence of such correlations, coupled with NOEs between the sec-butyl protons and the bridging methylene (H-5) protons, might suggest a more extended conformation. The relative intensities of the NOE cross-peaks can be used to estimate the average distances between protons, allowing for the construction of a 3D model of the molecule's predominant conformation.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Studies of this compound

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of the compound is C₈H₁₅N₃, with an exact mass of 153.1266 g/mol . Using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺, at an m/z of approximately 154.1344.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 154.1) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure. The secondary amine nitrogen is a likely site of protonation and will direct the fragmentation.

Key predicted fragmentation pathways include:

α-Cleavage at the sec-butyl group: This is a characteristic fragmentation for aliphatic amines. miamioh.edu Cleavage of the C2'-C3' bond would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion at m/z 125.1.

Loss of the sec-butyl group: Cleavage of the N-C3' bond would lead to the loss of a butene molecule (C₄H₈) via a rearrangement, or a sec-butyl radical (•C₄H₉), resulting in the formation of the (1H-imidazol-2-ylmethyl)amine fragment ion at m/z 97.1.

Imidazole Ring Fragmentation: The imidazole ring itself is quite stable. However, a characteristic fragmentation involves the cleavage of the C5-N bond, leading to the formation of the sec-butyl-imminium ion at m/z 86.1 after rearrangement, and loss of the imidazole methylene fragment. A tropylium-like ion at m/z 81.1, characteristic of the imidazole-methylene moiety, is also a highly probable fragment. nih.gov

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 154.1 | [C₈H₁₆N₃]⁺ | Parent Ion [M+H]⁺ |

| 125.1 | [C₆H₁₀N₃]⁺ | α-Cleavage: Loss of •C₂H₅ from sec-butyl group |

| 97.1 | [C₄H₉N₃]⁺ | Loss of C₄H₈ (butene) |

| 81.1 | [C₄H₅N₂]⁺ | Formation of imidazole-methylene cation |

IMS-MS adds another dimension of separation to mass analysis, distinguishing ions not only by their mass-to-charge ratio but also by their size, shape, and charge, quantified as a collision cross-section (CCS) value. For a flexible molecule like this compound, different stable conformers in the gas phase would exhibit different CCS values. An extended conformer would experience more collisions with the drift gas and have a larger CCS than a compact, folded conformer. IMS-MS could therefore potentially resolve and identify different conformational families, providing experimental data to complement the conformational analysis from NMR.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key expected absorption bands for the title compound would confirm the presence of N-H and C-H bonds, as well as the imidazole ring. researchgate.netresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying the C=C and C=N stretching modes of the imidazole ring and the C-C backbone of the sec-butyl group. acs.orgresearchgate.netresearchgate.netmdpi.com

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3300 - 3100 | N-H stretch (imidazole and secondary amine) | Medium-Broad | Weak |

| 3150 - 3050 | C-H stretch (imidazole ring) | Medium | Medium |

| 2980 - 2850 | C-H stretch (aliphatic CH₃, CH₂, CH) | Strong | Strong |

| 1650 - 1550 | C=N and C=C ring stretch (imidazole) | Medium-Strong | Strong |

| 1580 - 1500 | N-H bend (secondary amine) | Medium | Weak |

| 1470 - 1430 | CH₂/CH₃ bend (scissoring) | Medium | Medium |

| 1250 - 1000 | C-N stretch | Medium | Weak-Medium |

| ~950 - 800 | Imidazole ring breathing/puckering | Strong | Medium |

The combination of these vibrational techniques provides a robust confirmation of the functional groups predicted by the NMR and MS data, completing the comprehensive structural characterization of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound

Information regarding the single-crystal X-ray diffraction analysis of this compound, including its crystal system, space group, unit cell dimensions, and key structural parameters, is not available in the reviewed literature. This technique would be essential for unequivocally determining the three-dimensional arrangement of atoms in the solid state, confirming connectivity, and providing precise data on bond lengths and angles.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment of this compound

Due to the presence of a chiral center at the second carbon of the butyl group, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for assessing the enantiomeric purity of such compounds. However, no published studies were found that report the CD or ORD spectra of this compound. Such data would be crucial for characterizing the stereochemical properties of the molecule and for determining the enantiomeric excess in a given sample.

Computational and Theoretical Investigations

Quantum Chemical Calculations of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, providing a basis for interpreting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries and relative energies of different conformational isomers of this compound. The flexibility of the butan-2-yl group and the rotational freedom around the bonds connecting it to the aminomethyl-imidazole core give rise to multiple possible conformers.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the geometry of these conformers and determine their relative stabilities. niscpr.res.inresearchgate.net The results of such studies would likely reveal a landscape of low-energy structures, with the most stable conformer being the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 (Global Minimum) | 0.00 | 178.5 |

| 2 | 1.25 | 65.2 |

| 3 | 2.89 | -70.1 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of the electronic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to calculate properties like the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). sid.ir

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) ring and the amine nitrogen, while the LUMO would likely be distributed over the imidazole ring.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

MD simulations would reveal how the molecule's conformation changes over time and how it interacts with its surroundings. In an aqueous environment, for instance, simulations could show the formation and breaking of hydrogen bonds between the imidazole and amine moieties and water molecules. This information is valuable for understanding the compound's solubility and transport properties.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecule's structure. researchgate.net

DFT calculations are commonly used to predict IR spectra, where the calculated vibrational frequencies can be correlated with specific molecular motions. niscpr.res.in Similarly, the GIAO (Gauge-Including Atomic Orbital) method is frequently employed to calculate NMR chemical shifts, which can aid in the assignment of experimental spectra. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹H NMR Chemical Shift (imidazole C2-H) | 7.5 ppm | 7.4 ppm |

| ¹³C NMR Chemical Shift (imidazole C2) | 145 ppm | 144 ppm |

Note: This table presents hypothetical data for illustrative purposes.

pKa Prediction and Tautomeric Equilibria Modeling for the Imidazole Moiety of this compound

The imidazole moiety of this compound can exist in different protonation states and tautomeric forms, which significantly influences its biological activity. Computational methods can be used to predict the pKa values of the imidazole ring and to model the tautomeric equilibrium between the N1-H and N3-H forms. sid.irmdpi.com

The pKa can be calculated using thermodynamic cycles that involve the gas-phase deprotonation energy and the solvation free energies of the protonated and deprotonated species. mdpi.com These calculations often employ a combination of quantum mechanics and a continuum solvation model. The relative energies of the tautomers can also be calculated to determine their equilibrium populations. For many imidazole derivatives, the N1-H and N3-H tautomers are close in energy, and their relative populations can be influenced by the solvent environment. mdpi.com

Computational Analysis of Reaction Mechanisms Involving this compound

Computational chemistry can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. researchgate.netrsc.orgacs.org

For example, the nucleophilic character of the imidazole ring and the secondary amine could be explored in reactions such as alkylation or acylation. mdpi.com DFT calculations could be used to model the reaction pathways, providing insights into the regioselectivity and stereoselectivity of such transformations. Understanding these reaction mechanisms is crucial for the rational design of synthetic routes and for predicting the metabolic fate of the compound.

Chemical Reactivity and Derivatization Studies

Nucleophilic and Electrophilic Reactivity of the Amine and Imidazole (B134444) Functionalities

The (butan-2-yl)(1H-imidazol-2-ylmethyl)amine molecule possesses two primary sites for nucleophilic attack: the secondary amine and the nitrogen atoms of the imidazole ring. The secondary amine, with its lone pair of electrons, is a potent nucleophile. In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, the steric hindrance from the sec-butyl and imidazol-2-ylmethyl groups can influence its reactivity. masterorganicchemistry.com

The imidazole ring contains two nitrogen atoms with distinct electronic properties. The pyridine-like nitrogen (N-3) has a lone pair in an sp2 orbital and is basic and nucleophilic. nih.gov The pyrrole-like nitrogen (N-1) has a lone pair that is part of the aromatic sextet and is generally less nucleophilic. globalresearchonline.net However, under basic conditions, deprotonation of the N-1 position can generate a highly nucleophilic imidazolide (B1226674) anion. otago.ac.nz In comparison to secondary amines, imidazoles are generally less nucleophilic. researchgate.netresearchgate.net Therefore, in this compound, the secondary amine is expected to be the more reactive nucleophilic center in most reactions.

Electrophilic substitution on the imidazole ring of this compound is also a possibility. Imidazole is an electron-rich heterocycle and can undergo electrophilic substitution, typically at the C4 or C5 positions. nih.govglobalresearchonline.net The presence of the alkylamino substituent at the C2 position may influence the regioselectivity of such reactions.

Table 1: Comparison of Nucleophilic and Electrophilic Sites in this compound

| Functional Group | Site | Reactivity | Influencing Factors |

| Secondary Amine | Nitrogen Atom | Highly Nucleophilic | Steric hindrance from sec-butyl and imidazol-2-ylmethyl groups |

| Imidazole Ring | N-3 (Pyridine-like) | Nucleophilic, Basic | Aromaticity, steric hindrance |

| Imidazole Ring | N-1 (Pyrrole-like) | Less Nucleophilic (becomes highly nucleophilic upon deprotonation) | Aromaticity |

| Imidazole Ring | C4/C5 Positions | Susceptible to Electrophilic Attack | Electron-donating nature of the alkylamino substituent |

Palladium-Catalyzed Coupling Reactions Involving Imidazole Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Imidazole derivatives are known to participate in such reactions, primarily through N-arylation. mit.edu For this compound, the imidazole moiety can be a substrate for palladium-catalyzed N-arylation with aryl halides or triflates. The regioselectivity of the arylation (N-1 vs. N-3) can be influenced by the reaction conditions and the nature of the substituents on the imidazole ring. mit.edu

The secondary amine functionality can also undergo palladium-catalyzed N-arylation. rsc.org However, the presence of the imidazole ring might lead to competitive coordination to the palladium catalyst, potentially affecting the reaction's efficiency. The choice of ligands, such as BrettPhos and RuPhos, has been shown to be crucial for the successful coupling of functionalized primary and secondary amines. rsc.org

Furthermore, if the imidazole ring is functionalized with a halide, it can participate in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to form C-C bonds. While there is no specific data on this compound, the general reactivity of imidazole derivatives suggests its potential as a substrate in these transformations. researchgate.netcolab.ws

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partners | Potential Product |

| N-Arylation (Imidazole) | This compound + Aryl Halide | N-Aryl-(butan-2-yl)(imidazol-2-ylmethyl)amine derivative |

| N-Arylation (Amine) | This compound + Aryl Halide | (Aryl)this compound derivative |

| Suzuki-Miyaura Coupling | Halogenated this compound + Boronic Acid | Aryl-substituted this compound derivative |

Functionalization Strategies for the (butan-2-yl) and (1H-imidazol-2-ylmethyl) Moieties of this compound

Functionalization of the (butan-2-yl) and (1H-imidazol-2-ylmethyl) moieties can lead to a diverse range of derivatives.

Functionalization of the (butan-2-yl) Moiety:

The sec-butyl group is generally considered chemically inert. However, recent advances in C-H functionalization could potentially allow for its modification. udg.educhemrxiv.org Directed or non-directed catalytic hydroxylation of C-H bonds in sterically congested environments has been reported, which could be a viable strategy to introduce functionality on the sec-butyl group. udg.edu Another approach could be through radical-based reactions like the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines to form pyrrolidines or piperidines via intramolecular hydrogen abstraction. wikipedia.org

Functionalization of the (1H-imidazol-2-ylmethyl) Moiety:

The imidazole ring offers several avenues for functionalization. As mentioned, electrophilic substitution can occur at the C4 and C5 positions. globalresearchonline.net N-alkylation of the imidazole nitrogen is a common reaction, and the regioselectivity can be controlled by the reaction conditions and substituents. otago.ac.nznih.govciac.jl.cn

The methylene (B1212753) bridge between the imidazole ring and the amine nitrogen could also be a target for functionalization, although this would likely require more specific and advanced synthetic methods.

Table 3: Potential Functionalization Strategies

| Moiety | Strategy | Potential Reagents | Expected Outcome |

| (butan-2-yl) | C-H Hydroxylation | Manganese catalysts, Hydrogen peroxide | Introduction of a hydroxyl group |

| (butan-2-yl) | Hofmann-Löffler Reaction | N-halogenation followed by acid/heat/light | Formation of a cyclic amine |

| (1H-imidazol-2-ylmethyl) | Electrophilic Substitution | Nitrating agents, Halogenating agents | Substitution at C4/C5 of the imidazole ring |

| (1H-imidazol-2-ylmethyl) | N-Alkylation | Alkyl halides, Base | Alkylation at N-1 or N-3 of the imidazole ring |

Stability and Degradation Pathways of this compound under Varied Chemical Conditions

The stability of this compound is dependent on the chemical environment, including pH, temperature, and the presence of oxidizing agents.

Thermal Stability: Alkylated imidazoles generally exhibit high thermal stability. ntnu.noacs.org Studies on various alkylated imidazoles have shown that they are more stable than many amines under thermal stress. ntnu.no However, the length and nature of the alkyl chain can influence thermal stability, with some studies suggesting that longer alkyl chains may decrease thermo-oxidative stability. researchgate.netnist.gov

Oxidative Stability: The imidazole ring is susceptible to oxidation, especially when substituted with electron-donating alkyl groups. ntnu.no The tendency of imidazoles to oxidize increases with alkyl-substitution due to higher electron density on the ring. ntnu.no Oxidative degradation can lead to ring-opening and the formation of various smaller molecules, including amides and acids. ntnu.no The secondary amine moiety can also be susceptible to oxidation.

pH Stability: The stability of the molecule will vary with pH. In acidic conditions, both the secondary amine and the pyridine-like nitrogen of the imidazole ring can be protonated, forming a dicationic species. This may affect its reactivity and solubility. In strongly basic conditions, the pyrrole-like nitrogen of the imidazole can be deprotonated. The stability of N-alkylated imidazoles under basic conditions can vary. nih.gov

Degradation Pathways: Potential degradation pathways for this compound could involve oxidation of the imidazole ring, leading to the formation of lactams and subsequent ring-opening to form amides and carboxylic acids. ntnu.no The sec-butyl group could also undergo oxidation under harsh conditions. N-dealkylation of the secondary amine is another possible degradation pathway. nih.gov

Table 4: Predicted Stability and Degradation Profile

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal Stress | High | Minimal degradation expected under moderate temperatures |

| Oxidative Stress | Moderate to Low | Ring-opened products (amides, acids), oxidized amine derivatives |

| Acidic pH | Stable as protonated salt | Potential for hydrolysis of certain derivatives |

| Basic pH | Moderately Stable | Potential for N-dealkylation or imidazole ring degradation |

Molecular Interactions and Recognition Mechanisms

Characterization of Non-Covalent Interactions of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Non-covalent interactions are the primary forces governing the three-dimensional structure and intermolecular recognition of molecules. For this compound, these interactions are dictated by its distinct chemical moieties.

The imidazole (B134444) ring of this compound contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is a hydrogen bond donor, while the pyridine-type nitrogen (N-3) acts as a hydrogen bond acceptor. The secondary amine group also possesses a hydrogen atom that can act as a hydrogen bond donor and a lone pair on the nitrogen that can act as an acceptor. These features allow the molecule to participate in intricate hydrogen bonding networks.

In a protein-ligand complex, for instance, the imidazole N-H group could form a hydrogen bond with a backbone carbonyl oxygen or a side-chain carboxylate of an amino acid residue. The secondary amine N-H could similarly interact with an acceptor group. Conversely, the pyridine-type nitrogen of the imidazole ring could accept a hydrogen bond from a donor group like a hydroxyl or amide group on a protein.

Table 6.1.1: Potential Hydrogen Bond Interactions for this compound

| Donor/Acceptor in Compound | Potential Partner in a Biological System | Type of Interaction |

| Imidazole N-H (donor) | Carbonyl oxygen, Carboxylate, Phosphate | Hydrogen Bond |

| Secondary Amine N-H (donor) | Carbonyl oxygen, Carboxylate, Phosphate | Hydrogen Bond |

| Imidazole N (acceptor) | Hydroxyl, Amide N-H, Thiol | Hydrogen Bond |

| Secondary Amine N (acceptor) | Hydroxyl, Amide N-H, Thiol | Hydrogen Bond |

This table is illustrative and based on the chemical structure of the compound. Specific interactions would need to be confirmed by experimental or computational studies.

The imidazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with other aromatic residues such as phenylalanine, tyrosine, and tryptophan within a protein binding pocket. These interactions, driven by the overlap of p-orbitals, contribute significantly to binding affinity.

The sec-butyl group is a nonpolar, aliphatic moiety that can engage in hydrophobic interactions. In an aqueous environment, the hydrophobic effect drives this group to associate with nonpolar regions of a binding partner, such as the side chains of amino acids like leucine, isoleucine, and valine, thereby releasing ordered water molecules and increasing entropy.

Ligand-Protein Binding Mechanism Investigations for this compound Analogues

While specific studies on this compound are not available, the methodologies to investigate the binding of its analogues to proteins are well-established.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, this method could be used to virtually screen a library of proteins to identify potential binding partners. The process involves placing the ligand in various conformations and orientations within the protein's active site and using a scoring function to estimate the binding affinity for each pose.

Table 6.2.1: Hypothetical Molecular Docking Results for an Analogue

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -8.5 | Asp166, Phe80 | H-bond, π-π stacking |

| Protease B | -7.2 | Val12, Leu99 | Hydrophobic |

| GPCR C | -9.1 | Tyr308, Asn110 | H-bond, π-cation |

This data is hypothetical and for illustrative purposes only.

The scoring functions typically account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results can provide valuable insights into the binding mode and the key residues involved in the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Table 6.2.2: Representative Biophysical Data for a Ligand-Protein Interaction

| Technique | Parameter | Value |

| ITC | Kd | 1.2 µM |

| ΔH | -8.5 kcal/mol | |

| -TΔS | -2.1 kcal/mol | |

| SPR | ka | 2.5 x 104 M-1s-1 |

| kd | 3.0 x 10-2 s-1 | |

| KD | 1.2 µM |

This data is representative and does not correspond to the specific compound of interest.

Enzyme Active Site Interactions of this compound as a Mechanistic Probe

The imidazole moiety is a key functional group in the active sites of many enzymes, most notably in the catalytic triad (B1167595) of serine proteases where a histidine residue acts as a general base. A small molecule like this compound could potentially act as a mechanistic probe to study enzyme function.

For example, it could serve as a competitive inhibitor by binding to the active site and mimicking the interactions of a natural substrate or cofactor. The imidazole ring could participate in acid-base catalysis or coordinate to a metal ion in the active site. By systematically modifying the structure of the compound (e.g., altering the pKa of the imidazole or changing the steric bulk of the sec-butyl group), researchers could investigate the specific requirements for binding and catalysis within an enzyme's active site. Such studies would provide valuable information about the enzyme's mechanism of action.

Lack of Publicly Available Research Hinders Analysis of this compound in Receptor Modulation

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the molecular interactions and receptor modulation mechanisms of the chemical compound this compound were identified. While the broader class of imidazole-containing compounds is known for a wide range of pharmacological activities, including interactions with various receptor systems, data directly pertaining to this specific molecule and its derivatives are not available in the public domain.

The imidazole moiety is a key structural feature in many biologically active molecules, contributing to their ability to interact with receptors through mechanisms such as hydrogen bonding and π-π stacking. nih.govnih.gov Structure-activity relationship studies on various imidazole derivatives have revealed that modifications to the substituents on the imidazole ring and associated side chains can significantly influence their binding affinity and selectivity for different receptors, including adrenergic and imidazoline (B1206853) receptors. nih.govnih.gov

For instance, research on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles has demonstrated that the nature of the substituent and the stereochemistry at the carbon bridge between the naphthalene (B1677914) and imidazole rings are crucial for potent α2-adrenoceptor activity and selectivity over α1-adrenoceptors. nih.gov Similarly, studies on other sympathomimetic amines have shown that substitutions on the amino nitrogen play a key role in determining the selectivity for α- or β-adrenergic receptors. scribd.com

However, the absence of specific studies on this compound means that no data on its binding affinities (such as Kᵢ or IC₅₀ values), efficacy (agonist or antagonist activity), or specific molecular interactions with any receptor is currently available. Molecular modeling and docking studies, which could provide theoretical insights into its potential binding modes, have also not been published for this particular compound.

Consequently, a detailed analysis of how this compound scaffolds modulate receptor function at a molecular level, as well as the creation of a data table with research findings, cannot be provided at this time due to the lack of empirical or computational data in the scientific literature.

Structure Activity Relationship Sar Studies at the Molecular Interaction Level

Systematic Modification of the Butyl and Imidazole (B134444) Moieties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Systematic modification of the this compound scaffold is essential to probe its molecular interactions and optimize binding affinity and selectivity. Modifications typically target the N-alkyl (butan-2-yl) substituent and the imidazole ring.

Modification of the N-Butyl Group: The size, shape, and lipophilicity of the N-alkyl group are critical determinants of binding affinity. Altering the butan-2-yl (or sec-butyl) group can significantly impact how the ligand fits into a receptor's binding pocket.

Chain Length and Branching: Varying the alkyl chain length (e.g., from ethyl to hexyl) or changing the branching pattern (e.g., comparing n-butyl, iso-butyl, sec-butyl, and tert-butyl) directly influences van der Waals interactions with hydrophobic residues in the binding site.

Introduction of Functional Groups: Replacing the butyl group with cycloalkyl (e.g., cyclobutyl, cyclohexyl) or arylalkyl (e.g., benzyl, phenethyl) moieties can introduce additional interactions, such as π-π stacking, and alter the conformational flexibility of the ligand.

Modification of the Imidazole Moiety: The imidazole ring is a key pharmacophoric element, often involved in hydrogen bonding and electrostatic interactions.

Substitution on the Ring: Introducing small alkyl (e.g., methyl, ethyl) or electron-withdrawing/donating groups at the C4 or C5 positions of the imidazole ring can modulate its pKa. This, in turn, affects the protonation state of the ring at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

Bioisosteric Replacement: Replacing the imidazole ring with other five-membered heterocycles like pyrazole, oxazole, or thiazole can help determine the importance of the specific nitrogen arrangement and hydrogen-bonding capabilities of the imidazole core. Studies on related scaffolds have shown that such substitutions can dramatically alter biological activity. semanticscholar.org

The following interactive table illustrates hypothetical SAR data for modifications to the scaffold, showing how changes in substituents could affect binding affinity (Ki) at a target receptor.

| Compound ID | N-Alkyl Group (R1) | Imidazole Substituent (R2) | Binding Affinity (Ki, nM) |

| 1 | butan-2-yl | -H | 50 |

| 2 | propan-2-yl | -H | 75 |

| 3 | pentan-3-yl | -H | 40 |

| 4 | benzyl | -H | 120 |

| 5 | butan-2-yl | 4-methyl | 35 |

| 6 | butan-2-yl | 4-chloro | 90 |

Impact of Stereochemistry on Molecular Recognition by this compound Analogues

The butan-2-yl group contains a chiral center, meaning the parent compound exists as a pair of enantiomers: (R)-(butan-2-yl)(1H-imidazol-2-ylmethyl)amine and (S)-(butan-2-yl)(1H-imidazol-2-ylmethyl)amine. Biological macromolecules, such as receptors and enzymes, are inherently chiral, leading to stereoselective interactions.

It is well-established that enantiomers of a chiral ligand can exhibit significantly different binding affinities, efficacies (agonist vs. antagonist), and metabolic profiles. One enantiomer, the eutomer, typically fits more perfectly into the chiral binding site, forming more favorable interactions than the other enantiomer, the distomer. For instance, in related adrenergic agonists, the biological activity often resides predominantly in one of the enantiomers.

The differential binding can be attributed to the three-point attachment model, where three distinct interaction points on the ligand must align with three complementary sites on the receptor. The specific spatial arrangement of the ethyl and methyl groups of the chiral butan-2-yl moiety relative to the rest of the molecule will dictate which enantiomer achieves a more optimal and lower-energy fit within the receptor's binding pocket. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers are critical for a complete understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational method to correlate the physicochemical properties of a series of compounds with their biological activity. acs.org For derivatives of this compound, a 3D-QSAR model could be developed to guide the design of new, more potent analogues.

The process involves several key steps:

Data Set Preparation: A series of analogues with experimentally determined binding affinities (e.g., IC50 or Ki values) is compiled.

Molecular Descriptors Calculation: For each molecule, various physicochemical descriptors are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters.

Model Generation: Statistical techniques, such as Partial Least Squares (PLS) or machine learning algorithms, are used to generate a mathematical equation that links the descriptors to the observed biological activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods.

A resulting 3D-QSAR model, often visualized as a contour map, can highlight regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a model might indicate that a region near the C4 position of the imidazole ring is favorable for bulky, hydrophobic groups, while a region near the N-alkyl group is sensitive to steric hindrance. Such models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Scaffold Optimization for Molecular Probes

When optimizing a compound scaffold to serve as a molecular probe, achieving high potency is not the only goal. It is equally important to maintain favorable physicochemical properties to ensure specificity and minimize off-target effects. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to guide this process. nih.govacs.org

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically the number of non-hydrogen atoms, HA). It measures the average binding energy per atom. A higher LE value is generally desirable, especially in early-stage drug discovery, as it indicates a more efficient binding of the molecule. csmres.co.uk

Formula: LE = -RTln(Ki) / HA

Lipophilic Ligand Efficiency (LLE or LipE): LLE assesses the relationship between a compound's potency and its lipophilicity (logP or logD). sciforschenonline.org During optimization, there is a common tendency to increase potency by adding lipophilic groups. However, high lipophilicity is often associated with poor solubility, promiscuous binding to off-targets, and metabolic instability. researchgate.net LLE helps to ensure that potency gains are achieved efficiently without a disproportionate increase in lipophilicity. A target LLE is often greater than 5. csmres.co.uksciforschenonline.org

Formula: LLE = pKi - logP

The table below provides a hypothetical example of how these metrics could be used to guide the optimization of an initial hit compound.

| Compound | Ki (nM) | pKi | logP | HA | LE (kcal/mol/atom) | LLE | Optimization Goal |

| Hit 1 | 500 | 6.3 | 2.5 | 14 | 0.61 | 3.8 | Initial Hit |

| Analogue 2 | 100 | 7.0 | 3.5 | 18 | 0.53 | 3.5 | Potency increased, but LLE is poor |

| Analogue 3 | 80 | 7.1 | 2.6 | 16 | 0.60 | 4.5 | Improved LLE through specific interactions |

| Optimized Probe | 10 | 8.0 | 2.8 | 17 | 0.64 | 5.2 | Potent, efficient, and optimized LLE |

By monitoring LE and LLE throughout the optimization process, chemists can guide the evolution of the this compound scaffold toward highly potent and selective molecular probes with drug-like properties.

Applications in Chemical Biology and Medicinal Chemistry Research As a Scaffold/tool

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for (butan-2-yl)(1H-imidazol-2-ylmethyl)amine Derivatives

The development of novel and efficient synthetic routes is paramount for generating a diverse library of this compound derivatives for biological screening. Future synthetic endeavors could focus on several key areas:

Asymmetric Synthesis: Given the chiral nature of the butan-2-yl group, developing stereoselective synthetic methods is crucial. This could involve the use of chiral catalysts or auxiliaries to afford enantiomerically pure derivatives, which is essential for studying stereospecific interactions with biological targets. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules in a single step. nih.govresearchgate.netchemrxiv.org Designing novel MCRs that incorporate the core scaffold of this compound could rapidly generate a wide array of derivatives with diverse substitutions on the imidazole (B134444) ring.

Microwave-Assisted and Flow Chemistry Synthesis: These modern synthetic techniques can significantly accelerate reaction times, improve yields, and allow for greater control over reaction conditions. nih.govbiomedpharmajournal.org Applying these methods to the synthesis of new analogs could streamline the drug discovery process.

Catalyst-Based Synthesis: The exploration of novel catalysts, such as ionic liquids or p-toluenesulfonic acid, could lead to more environmentally friendly and efficient synthetic protocols. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Areas for Imidazole Derivatives |

| Asymmetric Synthesis | Production of enantiomerically pure compounds for studying stereospecific biological activity. | Chiral technologies, diastereoisomeric salt resolution. nih.gov |

| Multicomponent Reactions | Rapid generation of diverse derivatives, high atom economy, operational simplicity. | One-pot synthesis, cyclocondensation reactions. nih.govresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced reaction control. | Green chemistry, rapid library synthesis. nih.govbiomedpharmajournal.orgeurekaselect.com |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Continuous manufacturing, process optimization. |

| Novel Catalysis | Environmentally friendly ("green") chemistry, improved reaction efficiency, reusability of catalysts. | Ionic liquids, solid-supported catalysts. biomedpharmajournal.orgresearchgate.net |

Advanced Computational Approaches for Predicting this compound's Molecular Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new drug candidates. jddtonline.infodoi.org For this compound, these approaches can provide profound insights into its potential biological targets and mechanism of action.

Molecular Docking: This technique can be used to predict the binding orientation of derivatives within the active site of various enzymes or receptors. doi.orgmdpi.comresearchgate.netnih.gov By screening large virtual libraries of derivatives against known protein structures, potential biological targets can be identified for subsequent experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its derivatives interact with a target protein over time, revealing key binding interactions and the stability of the protein-ligand complex. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. frontiersin.org This can help in identifying the key molecular properties that contribute to potency and selectivity, guiding the design of more active compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.comnih.gov

| Computational Method | Application in Drug Discovery | Potential Insights for the Target Compound |

| Molecular Docking | Virtual screening, prediction of binding modes. | Identification of potential enzyme or receptor targets. jddtonline.infomdpi.com |

| Molecular Dynamics | Assessing ligand-protein stability and dynamics. | Understanding the detailed molecular interactions with a target. nih.govnih.gov |

| 3D-QSAR | Guiding lead optimization, predicting activity of new analogs. | Identifying key structural features for enhanced biological activity. frontiersin.org |

| ADMET Prediction | Early assessment of drug-like properties. | Prioritizing derivatives with favorable pharmacokinetic profiles. mdpi.comnih.gov |

Development of Advanced Analytical Techniques for Characterizing this compound in Complex Systems

As derivatives of this compound progress through the drug discovery pipeline, robust analytical methods will be required for their characterization in complex biological matrices such as plasma, tissues, and cells.

Future research in this area should focus on the development and application of hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method. ajrconline.orgspringernature.comnih.govresearchgate.netijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the quantitative analysis of small molecules in biological samples, offering high sensitivity and selectivity. nih.gov Developing validated LC-MS/MS methods will be essential for pharmacokinetic studies.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the direct structural elucidation of metabolites in complex mixtures, which will be crucial for understanding the metabolic fate of the parent compound. ajrconline.orgijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a valuable tool for both qualitative and quantitative analysis. nih.govijpsjournal.com

Integration of this compound Research with Systems Chemical Biology

Systems chemical biology aims to understand the complex interactions of small molecules within biological networks. By integrating research on this compound with systems-level approaches, a deeper understanding of its biological effects can be achieved.

A key strategy in this area is the development of chemical probes based on the this compound scaffold. upenn.eduresearchgate.net These probes, which can be tagged with reporter groups such as fluorophores or biotin, can be used in chemoproteomic experiments to identify the direct protein targets of the compound in a cellular context. nih.govnih.gov This approach, often referred to as activity-based protein profiling (ABPP), can reveal novel targets and pathways modulated by the compound, providing a global view of its mechanism of action.

Untapped Potential of this compound as a Research Scaffold for Unexplored Biological Targets

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.neteurekaselect.comijsrtjournal.com This suggests that this compound and its derivatives have the potential to modulate the activity of unexplored or "undruggable" targets.

Future research should focus on screening libraries of these derivatives against a broad range of biological targets, particularly those for which there are currently no effective drugs. This could include novel protein-protein interactions, allosteric binding sites on enzymes, and emerging drug targets in areas such as cancer, neurodegenerative diseases, and infectious diseases. ijsrtjournal.comijsrtjournal.com The structural and electronic properties of the imidazole ring, combined with the chirality of the butan-2-yl group, provide a unique chemical space to explore for the discovery of first-in-class therapeutic agents. nih.gov For instance, imidazole-based compounds are being investigated as kinase inhibitors, which are crucial targets in cancer therapy. ijsrtjournal.commdpi.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (butan-2-yl)(1H-imidazol-2-ylmethyl)amine, and what reaction conditions are critical?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar benzimidazole derivative was prepared by reacting brominated intermediates with amines under reflux conditions using HBr/CH₃COOH . Key conditions include controlled pH, temperature (80–100°C), and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Answer :

- IR Spectroscopy : Look for N-H stretching (3250–3350 cm⁻¹) and C-N imidazole ring vibrations (1250–1350 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 6.8–7.5 ppm), butan-2-yl methyl groups (δ 1.0–1.5 ppm), and methylene bridges (δ 3.5–4.0 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (CHN). Discrepancies in %C/H/N >0.3% indicate impurities. Cross-validate with single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the coordination chemistry of this compound with transition metals?

- Answer : Design metal complexes by reacting the compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water at 60°C. Characterize using:

- UV-Vis : Detect d-d transitions (e.g., Cu²⁺ at ~600 nm) .

- EPR : Analyze paramagnetic species (e.g., Cu²⁺ g-factors) .

- X-ray crystallography : Resolve coordination geometry (e.g., square planar vs. octahedral) .

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

- Answer : Perform DFT calculations (B3LYP/6-311+G**) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Simulate ligand-protein binding (e.g., molecular docking with enzymes like cytochrome P450) using AutoDock Vina .

- Validate with QSPR models correlating logP and IC₅₀ values for bioactivity predictions .

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

- Answer :

- For NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- For bioactivity: Replicate assays (e.g., MTT for cytotoxicity) with controls (e.g., cisplatin) and statistical validation (p<0.05, n=3). Cross-check with structural analogs to identify SAR trends .

Q. How to design experiments evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.